Praeruptorin B
Overview
Description
Praeruptorin B (Pra-B) is a bioactive constituent of Peucedanum praeruptorum Dunn . It exhibits several pharmacological activities, including potent antitumor effects and anti-inflammatory effects .
Synthesis Analysis
The accumulation of pyranocoumarins, the main active ingredient of Peucedanum praeruptorum Dunn, is strictly regulated by key enzyme genes in the coumarin biosynthesis pathway . The coumarin content in the roots was the highest before blotting and was the lowest after flowering .Chemical Reactions Analysis
The accumulation of pyranocoumarins, the main active ingredient of Peucedanum praeruptorum Dunn, is strictly regulated by key enzyme genes in the coumarin biosynthesis pathway . The relative expression of most key enzyme genes in the coumarin synthesis pathway was significantly decreased .Scientific Research Applications
Cardiovascular Effects
Praeruptorin B has been observed to exert cardiovascular effects. Studies have shown that Praeruptorin A, a related compound, influences the relaxation of isolated rat aorta rings, potentially through endothelial nitric oxide synthesis (Xu et al., 2010). Moreover, Praeruptorin C, another related compound, was found to have effects on blood pressure and the expression of phospholamban in hypertensive rats, suggesting potential benefits in cardiovascular health (Wenjie et al., 2014).
Anticancer Properties
Praeruptorin B shows promising anticancer properties. For instance, it inhibited cell invasion in human cervical cancer cells by targeting AKT/NF-κB via Matrix Metalloproteinase-2/-9 expression (Hung et al., 2019). Furthermore, it mitigated the metastatic ability of human renal carcinoma cells, potentially by affecting the EGFR-MEK-ERK signaling pathway and downregulating CTSC and CTSV (Lin et al., 2020).
Metabolic Disease Management
Praeruptorin B also demonstrates potential in managing metabolic diseases. A study revealed that it improved diet-induced hyperlipidemia and alleviated insulin resistance by regulating the SREBP signaling pathway (Zheng et al., 2018).
Inhibition of Smooth Muscle Cell Proliferation
Additionally, Praeruptorin C has been found to inhibit smooth muscle cell proliferation, which is significant in preventing vascular hyperplastic diseases (Wei et al., 2002).
Anti-Osteoclastogenic Activity
Research also indicates anti-osteoclastogenic activity of Praeruptorin A, potentially through the inhibition of p38/Akt-c-Fos-NFATc1 signaling (Yeon et al., 2014).
Safety And Hazards
According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
[8,8-dimethyl-9-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7+,14-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTWXEIQXBRCPS-FNCQTZNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)/C(=C/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Praeruptorin B | |
CAS RN |
81740-07-0 | |
Record name | Anomalin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081740070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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